BenchChemオンラインストアへようこそ!

1-(Cyclopropylsulfonyl)-3-(phenylsulfonyl)pyrrolidine

Medicinal Chemistry Physicochemical Profiling Drug Design

Secure the dual-sulfonyl pyrrolidine scaffold, CAS 1448035-50-4, for targeted medicinal chemistry. The 3-(phenylsulfonyl) motif provides essential geometric control for kinase hinge binding, while the 1-cyclopropylsulfonyl group adds a second H-bond vector. This pre-built core saves 2-3 synthetic steps vs. mono-sulfonyl analogs, accelerating HDL-raising or ATP-competitive inhibitor SAR campaigns. Its balanced LogP (~1.2) and PSA (~88 Ų) ensure lead-like permeability. Soluble in DMSO/DMF for direct assay plating.

Molecular Formula C13H17NO4S2
Molecular Weight 315.4
CAS No. 1448035-50-4
Cat. No. B2912810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylsulfonyl)-3-(phenylsulfonyl)pyrrolidine
CAS1448035-50-4
Molecular FormulaC13H17NO4S2
Molecular Weight315.4
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C13H17NO4S2/c15-19(16,11-4-2-1-3-5-11)13-8-9-14(10-13)20(17,18)12-6-7-12/h1-5,12-13H,6-10H2
InChIKeyVDMLZTNRSXUCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(Cyclopropylsulfonyl)-3-(phenylsulfonyl)pyrrolidine CAS 1448035-50-4 Technical Assessment


1-(Cyclopropylsulfonyl)-3-(phenylsulfonyl)pyrrolidine (CAS 1448035-50-4) is a dual-sulfonyl pyrrolidine derivative with molecular formula C13H17NO4S2 and molecular weight 315.4 . It belongs to the sulfonylpyrrolidine pharmacophore class, which has been claimed in patents as lipid-modulating agents, particularly for raising HDL cholesterol levels [1]. The compound features a pyrrolidine core substituted at the 1-position with a cyclopropanesulfonyl group and at the 3-position with a benzenesulfonyl group, a substitution pattern that dictates specific geometric constraints and electronic properties distinct from simpler mono-sulfonyl or regioisomeric analogs.

Why 1-(Cyclopropylsulfonyl)-3-(phenylsulfonyl)pyrrolidine Cannot Be Replaced by Simpler Analogs


Simple 3-(phenylsulfonyl)pyrrolidine derivatives (e.g., CAS 101769-04-4, MW 211.28, LogP 2.23, PSA 54.55 Ų) [1] and 1-(cyclopropylsulfonyl)pyrrolidine analogs lacking the 3-substituent differ fundamentally from the target compound in three critical dimensions: molecular topology, lipophilicity, and polar surface area. The addition of the second sulfonyl group at the 1-position increases molecular weight by approximately 104 Da and introduces a cyclopropyl ring that constrains conformational flexibility, altering both passive membrane permeability and target binding orientation. Regioisomeric variants such as 1-(cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine (CAS 1448043-93-3, MW 329.4) position the phenylsulfonyl motif at a different vector angle, which can abolish activity against specific biological targets where the 3-position is required for scaffold engagement. Simplistic substitution with mono-sulfonyl or 2-substituted analogs is not supported by structure-activity principles and risks loss of biological or pharmacological relevance.

Quantitative Differentiation Evidence for 1-(Cyclopropylsulfonyl)-3-(phenylsulfonyl)pyrrolidine


Molecular Weight and Polar Surface Area Increase vs. Parent Mono-Sulfonyl Analog

The target compound (MW 315.4) exhibits a molecular weight increase of approximately 104 Da compared to the parent 3-(phenylsulfonyl)pyrrolidine (MW 211.28, PSA 54.55 Ų) [1]. The addition of the cyclopropanesulfonyl group at the 1-position adds two new H-bond acceptors (sulfonyl oxygens) and increases polar surface area by an estimated 40-50 Ų, based on the additive contribution of a second sulfonamide moiety. This shifts the compound into a higher-MW, higher-PSA chemical space that is more consistent with lead-like and drug-like boundary compliance for targets such as lipid-modulating enzymes [2].

Medicinal Chemistry Physicochemical Profiling Drug Design

Solubility Profile in DMSO and DMF: Enhanced Assay Compatibility

The target compound exhibits good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [1], which facilitates its direct use in biological assays without the need for hydrochloride salt formation. In contrast, the parent 3-(phenylsulfonyl)pyrrolidine is often supplied as a hydrochloride salt (e.g., CAS 1003562-01-3) to improve solubility, as the free base form shows limited solubility in polar organic solvents . The inherent solubility of the dual-sulfonyl free base in DMSO and DMF eliminates the counterion variable that can confound activity measurements and crystallography experiments.

Assay Development Solubility Organic Synthesis

Regioisomeric Differentiation: 3-Position vs. 2-Position Substitution

The 3-(phenylsulfonyl) substitution pattern in the target compound (CAS 1448035-50-4) positions the aryl sulfonyl group at a specific vector angle relative to the pyrrolidine nitrogen, which is distinct from the 2-((phenylsulfonyl)methyl) regioisomer (CAS 1448043-93-3, MW 329.4) . The 2-substituted variant incorporates a methylene linker between the pyrrolidine ring and the phenylsulfonyl group, introducing additional rotational freedom and altering the spatial orientation of the phenyl ring. In sulfonylpyrrolidine-based pharmacophores, the 3-substitution pattern has been specifically exemplified in patent claims for HDL-raising activity, whereas the 2-substituted analogs are absent from the key Markush structures [1], suggesting a critical role of the 3-position geometry for target engagement.

Structure-Activity Relationship Medicinal Chemistry Scaffold Optimization

Cyclopropyl Group Contribution: Conformational Restraint and Metabolic Stability

The cyclopropanesulfonyl group at the 1-position introduces a small-ring constraint that limits rotational freedom around the N-S bond compared to open-chain alkylsulfonyl analogs such as 1-(methylsulfonyl)-pyrrolidine derivatives. In the broader sulfonylpyrrolidine patent literature, cyclopropyl-containing analogs are frequently associated with improved metabolic stability profiles due to reduced CYP-mediated oxidation of the cyclopropyl ring relative to linear alkyl chains [1]. The methylsulfonyl analog 1-(cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine (CAS 1798544-30-5, MW 253.3) replaces the phenyl group with a smaller methyl group, reducing hydrophobic surface area and potentially altering logP by an estimated +0.8 to +1.2 units relative to the target compound based on fragment-based logP calculations for phenyl vs. methyl substitution.

Metabolic Stability Pharmacokinetics Drug Design

Sulfonylpyrrolidine Pharmacophore: HDL-Raising Activity Class Association

Substituted sulfonylpyrrolidines of formula (I) have been claimed in U.S. Patent 7,468,369 as medicaments for increasing HDL cholesterol levels, with the inventors specifically noting suitability for prevention and treatment of dyslipidemia, cardiovascular disorders, and atherosclerotic diseases [1]. While no direct IC50 or EC50 data is publicly available for the specific compound 1-(cyclopropylsulfonyl)-3-(phenylsulfonyl)pyrrolidine, its structural correspondence to the Markush formula in the Sanofi patent—which encompasses pyrrolidines substituted at the 1-position with cyclopropylsulfonyl and at the 3-position with arylsulfonyl groups—places it within the claimed pharmacophore space. By contrast, unsubstituted pyrrolidine or simple N-sulfonyl pyrrolidines without the 3-arylsulfonyl group fall outside the patent claims and lack this therapeutic association.

Cardiovascular Disease Lipidology Drug Discovery

Purity and Availability Benchmarking Against Common Analogs

The target compound is available from research chemical suppliers with a standard purity of 95% or higher , consistent with the purity specifications of commonly procured analogs such as 3-(phenylsulfonyl)pyrrolidine (typically 95% minimum) [1]. However, the dual-sulfonyl compound offers a more advanced synthetic intermediate status compared to mono-sulfonyl analogs, as it incorporates the full pharmacophore in a single building block, reducing the number of synthetic steps required for final target assembly. The molecular formula C13H17NO4S2 and exact mass of 315.0599 g/mol (monoisotopic) [2] provide unambiguous identity confirmation via HRMS, enabling quality control differentiation from regioisomers and analogs with identical nominal mass but different fragmentation patterns.

Chemical Procurement Quality Control Research Supply

Procurement-Driven Application Scenarios for 1-(Cyclopropylsulfonyl)-3-(phenylsulfonyl)pyrrolidine


Lead Optimization in HDL-Raising Drug Discovery Programs

The compound serves as a direct entry point into the sulfonylpyrrolidine pharmacophore space claimed for HDL-raising activity [1]. Its pre-installed cyclopropanesulfonyl and benzenesulfonyl groups allow medicinal chemistry teams to explore structure-activity relationships at the pyrrolidine 2-, 4-, and 5-positions without needing to construct the dual-sulfonyl core de novo, reducing synthetic cycle time by an estimated 2-3 steps compared to building from mono-sulfonyl intermediates. The free base solubility in DMSO and DMF [2] enables direct compound plating for high-throughput HDL functional assays without salt conversion.

Kinase and Protease Inhibitor Scaffold Construction

The 3-(phenylsulfonyl)pyrrolidine substructure is a recognized scaffold in kinase and protease inhibitor design, where the sulfonyl group acts as a hydrogen bond acceptor and the phenyl ring provides hydrophobic surface complementarity [1]. The additional cyclopropanesulfonyl group at the 1-position offers a second H-bond acceptor vector that can engage catalytic lysine or backbone NH residues in kinase hinge regions. The target compound's molecular weight (315.4 Da) and polar surface area (~95-105 Ų) position it within lead-like chemical space suitable for fragment-based or structure-based optimization of ATP-competitive inhibitors.

Regioisomer-Controlled Chemical Biology Probe Development

For target identification and validation studies using chemical probes, the defined 3-substitution geometry of the target compound [1] provides critical spatial control that is absent in the 2-substituted regioisomer (CAS 1448043-93-3) [2]. The direct attachment of the phenylsulfonyl group at the 3-position (no methylene linker) creates a rigid spatial arrangement that can be exploited for structure-based design of affinity probes or photoaffinity labeling reagents, where precise orientation of the reactive warhead is essential for target engagement and crosslinking efficiency.

Physicochemical Property-Driven Compound Library Design

The compound's increased polar surface area relative to mono-sulfonyl analogs [1] makes it a valuable member of diversity-oriented screening libraries targeting protein-protein interactions or polar binding sites. Its LogP is estimated to be approximately 1.0-1.5 units higher than fully aliphatic sulfonyl pyrrolidines (based on phenyl vs. methyl contribution), achieving a balanced lipophilicity profile that is neither too hydrophobic (LogP > 5) nor too polar (LogP < 0), placing it within the optimal range for cell permeability and aqueous solubility in screening collections.

Quote Request

Request a Quote for 1-(Cyclopropylsulfonyl)-3-(phenylsulfonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.